2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide
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Overview
Description
2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or through the condensation of 2-aminobenzamide with aldehydes
The sulfanyl group is introduced via thiolation reactions, where a suitable thiol reagent reacts with the quinazoline intermediate. The final step involves the coupling of the quinazoline-thiol intermediate with N-(3-methoxypropyl)butanamide under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted phenyl derivatives .
Scientific Research Applications
2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antitumor, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.
Afatinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-3-19(21(28)24-13-6-14-29-2)30-22-26-18-8-5-4-7-17(18)20(27-22)25-16-11-9-15(23)10-12-16/h4-5,7-12,19H,3,6,13-14H2,1-2H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAWCXSQYJVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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